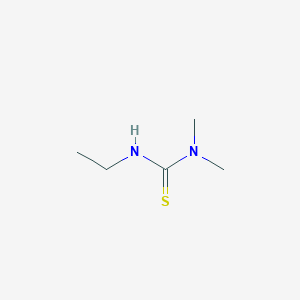
3-Ethyl-1,1-dimethylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-1,1-dimethylthiourea (EDTU) is a chemical compound that is widely used in scientific research. It is a thiourea derivative that has been found to exhibit a range of biological and chemical properties. EDTU has been studied extensively for its potential use in various fields of research, including biochemistry, pharmacology, and environmental science. In
Applications De Recherche Scientifique
3-Ethyl-1,1-dimethylthiourea has been used in various scientific research applications. It has been studied for its potential use as an antioxidant, anticancer agent, and antimicrobial agent. This compound has also been used in the study of enzyme kinetics and in the determination of metal ions in biological samples.
Mécanisme D'action
The mechanism of action of 3-Ethyl-1,1-dimethylthiourea is not fully understood. However, it is believed to act as a free radical scavenger and to inhibit the production of reactive oxygen species. This compound has also been found to inhibit the activity of certain enzymes, including catalase and superoxide dismutase.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to protect against oxidative stress and to have anti-inflammatory properties. This compound has also been found to induce apoptosis in cancer cells and to exhibit antibacterial activity.
Avantages Et Limitations Des Expériences En Laboratoire
3-Ethyl-1,1-dimethylthiourea has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize. This compound is also stable and can be stored for extended periods of time. However, this compound has some limitations. It has been found to be toxic to certain cell types and can interfere with certain assays.
Orientations Futures
There are several future directions for research involving 3-Ethyl-1,1-dimethylthiourea. One area of interest is the development of this compound as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Another area of interest is the use of this compound in environmental science, particularly in the removal of heavy metals from contaminated soils and water. Additionally, further research is needed to fully understand the mechanism of action of this compound and to explore its potential use in various fields of research.
Méthodes De Synthèse
The synthesis of 3-Ethyl-1,1-dimethylthiourea involves the reaction of ethyl isothiocyanate with dimethylamine in the presence of a catalyst. The reaction produces this compound as a white crystalline powder. The purity of the compound can be increased through recrystallization in ethanol.
Propriétés
Numéro CAS |
15361-86-1 |
|---|---|
Formule moléculaire |
C5H12N2S |
Poids moléculaire |
132.23 g/mol |
Nom IUPAC |
3-ethyl-1,1-dimethylthiourea |
InChI |
InChI=1S/C5H12N2S/c1-4-6-5(8)7(2)3/h4H2,1-3H3,(H,6,8) |
Clé InChI |
VKFXRBZSVGYYSA-UHFFFAOYSA-N |
SMILES isomérique |
CCN=C(N(C)C)S |
SMILES |
CCNC(=S)N(C)C |
SMILES canonique |
CCNC(=S)N(C)C |
Autres numéros CAS |
15361-86-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



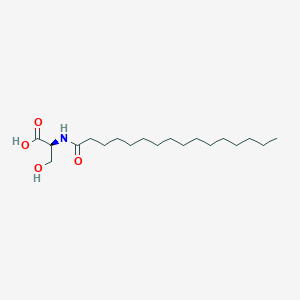
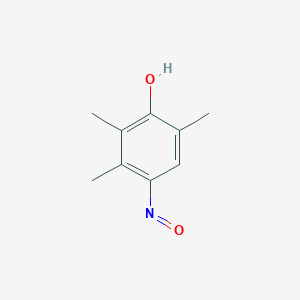
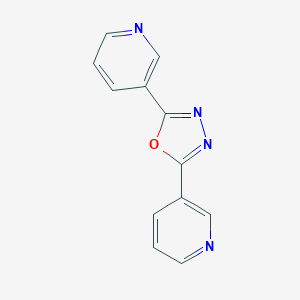
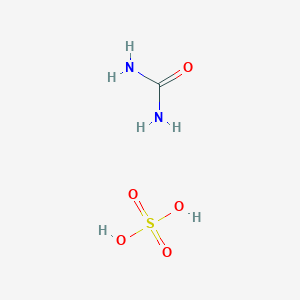
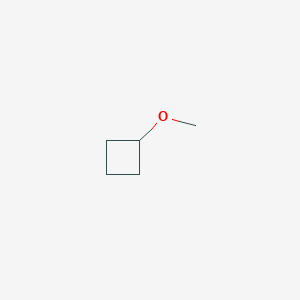
![1,4-Diazaspiro[4.5]decane](/img/structure/B91623.png)
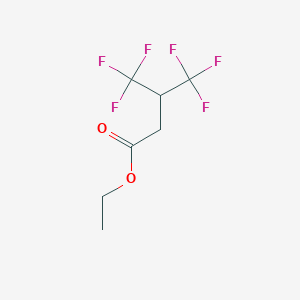
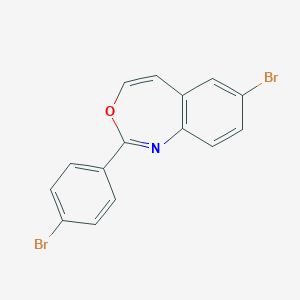
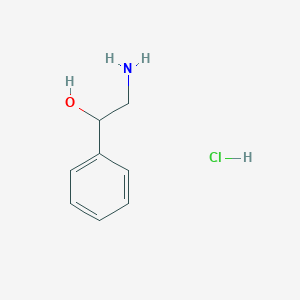
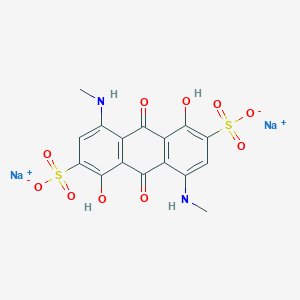
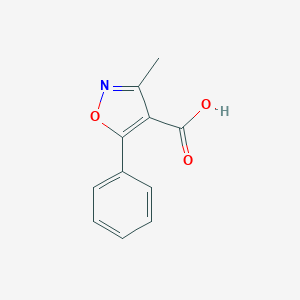
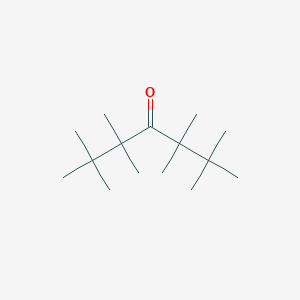
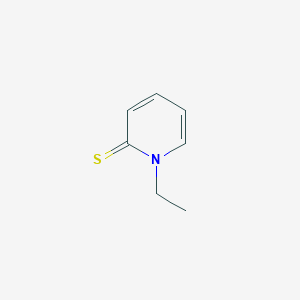
![2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B91641.png)